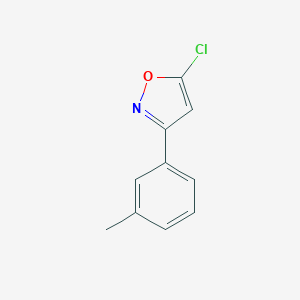
5-Chloro-3-(3-methylphenyl)-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylphenyl)-5-chloroisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a 3-methylphenyl group and a chlorine atom at the 5-position of the isoxazole ring makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-5-chloroisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoyl chloride with hydroxylamine hydrochloride to form 3-methylbenzohydroxamic acid. This intermediate then undergoes cyclization in the presence of a chlorinating agent such as phosphorus oxychloride to yield 3-(3-Methylphenyl)-5-chloroisoxazole.
Industrial Production Methods
In industrial settings, the production of 3-(3-Methylphenyl)-5-chloroisoxazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-(3-Methylphenyl)-5-chloroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole compounds with various functional groups.
科学研究应用
3-(3-Methylphenyl)-5-chloroisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-Methylphenyl)-5-chloroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(3-Methylphenyl)-5-bromoisoxazole: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-5-chloroisoxazole: Similar structure but with the methyl group at the 4-position.
3-(3-Methylphenyl)-5-fluoroisoxazole: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
3-(3-Methylphenyl)-5-chloroisoxazole is unique due to the specific positioning of the methyl and chlorine groups, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position can enhance its electrophilic properties, making it more reactive in certain substitution reactions compared to its analogs with different halogen atoms.
属性
CAS 编号 |
192432-79-4 |
|---|---|
分子式 |
C10H8ClNO |
分子量 |
193.63 g/mol |
IUPAC 名称 |
5-chloro-3-(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,1H3 |
InChI 键 |
JKKNCTWVIYGILU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)Cl |
规范 SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)Cl |
同义词 |
5-CHLORO-3-(3-METHYLPHENYL)ISOXAZOLE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















